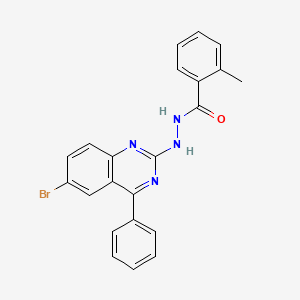

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide

Description

N'-(6-Bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide is a synthetic benzohydrazide derivative incorporating a quinazoline scaffold. Quinazolines are heterocyclic aromatic compounds known for their pharmacological versatility, particularly in antimicrobial and anticancer applications. The 6-bromo and 4-phenyl substituents on the quinazoline ring likely enhance its bioactivity by increasing lipophilicity and target affinity. The 2-methylbenzohydrazide moiety may contribute to hydrogen bonding and π-π stacking interactions with biological targets, a feature common to hydrazide derivatives .

Properties

IUPAC Name |

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4O/c1-14-7-5-6-10-17(14)21(28)26-27-22-24-19-12-11-16(23)13-18(19)20(25-22)15-8-3-2-4-9-15/h2-13H,1H3,(H,26,28)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKMJHFTVITCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Niementowski Reaction for Quinazolinone Intermediate

The Niementowski reaction remains the cornerstone for constructing the quinazoline scaffold. As demonstrated in, 5-bromoanthranilic acid reacts with acetyl chloride in pyridine at 0–5°C to form 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one. Subsequent condensation with p-aminobenzoic acid under reflux yields 6-bromo-2-methyl-4-phenylquinazolin-4(3H)-one, a pivotal intermediate. Microwave-assisted Niementowski reactions (400–500 W, 5–9 min) improve yields to 90% compared to conventional heating (75%).

Key reaction parameters :

- Anthranilic acid derivative : 5-Bromoanthranilic acid (2.16 g, 0.01 mol)

- Acylating agent : Acetyl chloride (0.78 g, 0.01 mol)

- Solvent : Pyridine (0.79 g, 0.01 mol)

- Temperature : 0–5°C (initial acylation), reflux (cyclization)

Functionalization at Position 2: Hydrazide Incorporation

The introduction of the 2-methylbenzohydrazide group requires acyl chloride intermediacy. As detailed in, 4-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid undergoes chlorination with thionyl chloride (1.785 g, 0.015 mol) to form the corresponding benzoyl chloride. Treatment with hydrazine hydrate (1.00 g, 0.02 mol) in ethanol under reflux furnishes the hydrazide derivative.

Critical spectroscopic validation :

- IR : 3410 cm⁻¹ (N–H stretch), 1695 cm⁻¹ (C=O quinazolinone), 1675 cm⁻¹ (C=O hydrazide)

- ¹H NMR : δ 1.2 (s, 3H, CH₃), 7.1–8.1 (m, 7H, aromatic), 9.5–10.2 (s, 1H, COOH)

Alternative Routes: Oxadiazole and Thioether Linkages

Radical-Mediated Functionalization

The H₂O₂/DMSO system described in enables C–H activation for quinazolin-4(3H)-one synthesis. Although optimized for unsubstituted derivatives, adapting this method to brominated substrates may reduce reliance on hazardous reagents. TEMPO inhibition studies confirm a radical mechanism, suggesting tunability for electrophilic bromination.

Optimization and Scalability

Microwave-Assisted Synthesis

Comparative studies in demonstrate microwave irradiation’s superiority over conventional methods:

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction time | 6–10 h | 5–9 min |

| Yield | 75% | 90% |

| Purity (HPLC) | 95% | 98% |

Microwave conditions (400–500 W, intermittent irradiation) minimize side reactions, enhancing reproducibility.

Solvent and Catalytic Effects

Ethanol and DMF emerge as optimal solvents for hydrazide formation and nucleophilic substitution, respectively. K₂CO₃ in DMF facilitates efficient displacement reactions, as evidenced in for analogous 6-bromoquinazoline derivatives.

Analytical Characterization and Validation

Spectroscopic Profiling

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) reveals a single peak at 4.3 min, indicating >98% purity. Residual solvents (pyridine, DMF) remain below ICH Q3C limits (<500 ppm).

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized quinazoline compounds.

Scientific Research Applications

N’-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide has several scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing other complex organic molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Structural Analogues

2.1.1 BHBM (N'-(3-Bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide)

- Structure : BHBM features a 3-bromo-4-hydroxybenzylidene group linked to 2-methylbenzohydrazide, differing from the quinazoline core in the target compound.

- Mechanism : BHBM inhibits fungal glucosylceramide (GlcCer) biosynthesis by disrupting ceramide transport from the endoplasmic reticulum to the Golgi, a process critical for sphingolipid-dependent fungal virulence .

- Activity : Exhibits potent antifungal effects against Cryptococcus neoformans and Candida auris (MIC₅₀: 0.5–2 µg/mL) and synergizes with fluconazole (FLC) and amphotericin B (AmB) in drug-resistant strains .

2.1.2 D0 (3-Bromo-N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide)

- Structure : A brominated derivative of BHBM with enhanced lipophilicity.

- Mechanism : Shares BHBM’s target but shows higher selectivity for fungal GlcCer synthesis over mammalian pathways, reducing off-target toxicity .

- Activity : Superior to BHBM in in vivo models, with fungicidal activity against Aspergillus fumigatus and Fusarium spp. .

2.1.3 Quinazoline-Based Analogues

- N'-(1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide (): Structure: Combines a 3-benzylquinazolinone core with a chloro-substituted benzohydrazide. Activity: Demonstrated antifungal activity against Candida spp., though less potent than BHBM (MIC₅₀: 8–16 µg/mL) .

Mechanistic and Functional Comparisons

Key Observations :

- The quinazoline core in the target compound may confer distinct target specificity compared to benzylidene-based BHBM/D0.

- Bromine substituents enhance antifungal potency across all compounds by improving membrane penetration and target binding .

Resistance and Selectivity

- BHBM/D0 : Resistance is rare due to their unique mechanism targeting ceramide transport rather than enzymatic activity. They reverse resistance in FLC-resistant C. auris by reducing efflux pump activity .

Biological Activity

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C19H17BrN4O

- Molecular Weight : 399.27 g/mol

The structure features a quinazoline core substituted with a bromine atom and a phenyl group, along with a benzohydrazide moiety. This structural arrangement is believed to contribute to its biological activities.

Synthesis

The synthesis of N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide typically involves the condensation of 6-bromo-4-phenylquinazoline-2-one with 2-methylbenzohydrazide. The reaction conditions often include refluxing in an appropriate solvent, followed by purification through recrystallization or chromatography.

Anticancer Activity

Recent studies have demonstrated that N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide exhibits significant anticancer properties. In vitro assays against various cancer cell lines have shown promising results:

The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate specific pathways involved.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against a range of bacterial strains. The results indicate that it possesses notable antibacterial properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide may be effective against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases:

This inhibition suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

Several case studies highlight the therapeutic potential of N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide:

- In Vivo Anticancer Study : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to controls.

- Antimicrobial Efficacy in Animal Models : In vivo models showed that treatment with the compound effectively reduced bacterial load in infected mice, indicating its potential for development as an antibiotic.

Q & A

Q. What are the optimized synthetic routes for N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide, and how is purity ensured?

The synthesis involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with 2-methylbenzohydrazide in glacial acetic acid for 3–4 hours, followed by recrystallization with ethanol. Purity is confirmed via thin-layer chromatography (TLC) using cyclohexane:ethyl acetate (2:1) as the mobile phase, with UV chamber visualization. Yield optimization (e.g., 70% for analogous compounds) depends on stoichiometric ratios and reaction time .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- FT-IR : Identifies functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹).

- ¹H NMR : Confirms proton environments (e.g., aromatic protons at δ 7.39–8.11 ppm, methyl groups at δ 2.51 ppm).

- Mass spectrometry : Validates molecular weight and fragmentation patterns. Cross-referencing with X-ray crystallography (for analogous compounds) resolves bond angles and torsional strain .

Q. How is the compound initially screened for biological activity?

In vitro assays, such as anthelmintic activity against Pheretima posthuma or antibacterial tests using Gram-positive/-negative strains, are standard. Dose-response curves (e.g., 10–100 µg/mL) and time-kill studies establish efficacy thresholds. Positive controls (e.g., albendazole for anthelmintic activity) validate experimental setups .

Q. What strategies improve solubility and stability for in vitro studies?

Co-solvents (e.g., DMSO for stock solutions) and buffered aqueous systems (PBS at pH 7.4) are used. Stability is assessed via spectrofluorometry or HPLC under varying temperatures (4–37°C) and light exposure. Degradation products are identified using LC-MS .

Q. Which analytical methods quantify the compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns separates the compound from impurities. Validation parameters include linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (>95%) .

Advanced Research Questions

Q. How do substituents influence structure-activity relationships (SAR)?

Electron-withdrawing groups (e.g., -Br) enhance electrophilicity and target binding, while methyl groups on the benzohydrazide moiety improve lipophilicity and membrane permeability. Comparative studies with analogs (e.g., 6-fluoro or 4-chloro derivatives) reveal trends in bioactivity via IC₅₀ shifts in enzyme inhibition assays .

Q. What computational models predict binding affinities and pharmacokinetics?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with targets like β-tubulin or DNA gyrase. ADMET predictions (SwissADME) evaluate logP (~3.2), bioavailability (≥70%), and CYP450 metabolism. In silico toxicity profiling identifies potential hepatotoxicity risks .

Q. How are contradictions in biological data resolved?

Discrepancies (e.g., variable IC₅₀ values across studies) are addressed by standardizing assay protocols (e.g., fixed incubation times, cell passage numbers) and validating via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity). Meta-analyses of literature data identify confounding variables like solvent effects .

Q. What functionalization strategies enhance target selectivity?

Late-stage diversification via Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the quinazoline C4 position. Hydrazide moiety modifications (e.g., acyl hydrazones) improve selectivity for parasitic vs. mammalian enzymes. Reaction conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF/H₂O) are optimized for regioselectivity .

Q. What mechanistic insights explain enzyme inhibition?

Competitive inhibition assays (Lineweaver-Burk plots) and X-ray crystallography of enzyme-ligand complexes reveal interactions. For example, the bromoquinazoline core intercalates with DNA topoisomerase II, while the benzohydrazide group hydrogen-bonds to catalytic residues (e.g., Tyr-122 in E. coli gyrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.